molecular formula C12H18N2O3S B4241579 N-(2,4-dimethylphenyl)morpholine-4-sulfonamide

N-(2,4-dimethylphenyl)morpholine-4-sulfonamide

Cat. No.: B4241579
M. Wt: 270.35 g/mol
InChI Key: UMWGHZGLEONTMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)morpholine-4-sulfonamide: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a morpholine ring attached to a sulfonamide group, which is further connected to a 2,4-dimethylphenyl group. Its applications span across chemistry, biology, medicine, and industry, making it a versatile compound for research and practical uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)morpholine-4-sulfonamide typically involves the reaction of 2,4-dimethylaniline with morpholine and a sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Formation of the sulfonyl chloride: This is achieved by reacting the appropriate sulfonic acid with thionyl chloride.

    Reaction with 2,4-dimethylaniline: The sulfonyl chloride is then reacted with 2,4-dimethylaniline in the presence of a base such as pyridine to form the sulfonamide intermediate.

    Cyclization with morpholine: Finally, the intermediate is reacted with morpholine to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-dimethylphenyl)morpholine-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the sulfonamide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or other reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, N-(2,4-dimethylphenyl)morpholine-4-sulfonamide is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is involved in various catalytic processes.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes, making it a candidate for drug development and biochemical studies.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It is investigated for its anti-inflammatory and analgesic properties, and its ability to interact with specific biological targets.

Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Comparison with Similar Compounds

  • N-(2,4-dimethylphenyl)formamide
  • N-(2,4-dimethylphenyl)-N’-methylformamidine
  • 2,4-dimethylformanilide

Comparison: N-(2,4-dimethylphenyl)morpholine-4-sulfonamide stands out due to its unique combination of a morpholine ring and a sulfonamide group. This structure imparts distinct chemical and biological properties compared to similar compounds. For instance, while N-(2,4-dimethylphenyl)formamide and N-(2,4-dimethylphenyl)-N’-methylformamidine are also used in various applications, the presence of the morpholine ring in this compound enhances its reactivity and potential for enzyme inhibition.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)morpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-10-3-4-12(11(2)9-10)13-18(15,16)14-5-7-17-8-6-14/h3-4,9,13H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWGHZGLEONTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)N2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732387
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethylphenyl)morpholine-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethylphenyl)morpholine-4-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2,4-dimethylphenyl)morpholine-4-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2,4-dimethylphenyl)morpholine-4-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2,4-dimethylphenyl)morpholine-4-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2,4-dimethylphenyl)morpholine-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.